6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Description
6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indane derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 4th position on the indane ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-6-4-7(11)5-9-8(6)2-3-10(9)12;/h4-5,10H,2-3,12H2,1H3;1H |
InChI Key |
CEERCTCPPDUARX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CCC2N)F.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several steps. One common method includes the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon (Pd/C) to produce the amine, which is then treated with hydrogen chloride to form the hydrochloride salt .
Chemical Reactions Analysis
6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride can be compared with other similar compounds, such as:
6-fluoro-2,3-dihydro-1H-inden-1-one: This compound shares a similar indane structure but lacks the amine group.
6-methyl-2,3-dihydro-1H-inden-1-one: Similar to the target compound but without the fluorine atom.
6-chloro-2,3-dihydro-1H-inden-1-one: Contains a chlorine atom instead of fluorine. The uniqueness of 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 2763760-25-2) is a compound belonging to the indene derivatives class. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and biochemical research.
The compound is characterized by:
- Molecular Formula : C10H13ClFN
- Molecular Weight : 201.7 g/mol
- Purity : ≥95%
Synthesis
The synthesis of 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves several key steps:
- Preparation of the Indene Ring : Starting from appropriate precursors.
- Fluorination : Using agents like N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 6th position.
- Methylation : Methylating agents such as methyl iodide are employed to add a methyl group at the 4th position.
- Amination : A reductive amination process introduces the amine group.
- Hydrochloride Formation : The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.
The biological activity of 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride primarily stems from its ability to interact with various biological targets, including receptors and enzymes. The presence of fluorine enhances binding affinity and selectivity towards these targets, potentially modulating their activity.
Pharmacological Applications
The compound has been explored for various pharmacological applications:
- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds with therapeutic effects.
- Antitumor Activity : Related compounds have shown promising antitumor properties, indicating that derivatives of this compound could also exhibit similar effects .
- Biochemical Assays : It is utilized as a probe in studies investigating enzyme interactions and receptor binding.
Comparative Analysis with Similar Compounds
A comparison table highlights the differences between 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride and other similar compounds:
| Compound Name | Fluorine Position | Methyl Group Position | Biological Activity |
|---|---|---|---|
| 6-Fluoro-4-methyl-2,3-dihydro-1H-indene | 6th | 4th | Antitumor potential |
| 6-Fluoro-2,3-dihydro-1H-indene | 6th | Not present | Lower activity |
| 6-Chloro-4-methyl-2,3-dihydro-1H-indene | 6th | 4th | Varying activity levels |
Case Studies and Research Findings
Recent studies have demonstrated that compounds structurally related to 6-fluoro-4-methyl-2,3-dihydro-1H-indene exhibit significant biological activities:
-
Antitumor Activity : Research on indazole derivatives indicates that fluorinated compounds can enhance permeability and modulate lipophilicity, improving their interaction with target proteins .
- For example, compound 6o showed an IC50 value of 5.15 µM against K562 leukemia cells, demonstrating significant selectivity over normal cells (IC50 = 33.2 µM)【3】.
- Enzyme Inhibition Studies : Other studies have highlighted the potential of similar compounds as inhibitors for acetylcholinesterase (AChE) and monoamine oxidases (MAOs), suggesting a broad spectrum of biological activities【5】.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
